N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide
Description
N~4~-(1-Benzyl-1H-pyrazol-3-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Properties
Molecular Formula |
C18H21N5O |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-1-ethyl-3,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H21N5O/c1-4-23-14(3)17(13(2)20-23)18(24)19-16-10-11-22(21-16)12-15-8-6-5-7-9-15/h5-11H,4,12H2,1-3H3,(H,19,21,24) |
InChI Key |
WYENMTBQMNJNKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N4-(1-Benzyl-1H-pyrazol-3-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by functional group modifications to introduce the benzyl, ethyl, and carboxamide groups . Industrial production methods often optimize these steps to enhance yield and purity, employing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
N~4~-(1-Benzyl-1H-pyrazol-3-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride, can convert certain functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
N~4~-(1-Benzyl-1H-pyrazol-3-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent due to its interaction with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N4-(1-Benzyl-1H-pyrazol-3-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to bind effectively to its targets, influencing their activity and resulting in the desired therapeutic or biological outcomes .
Comparison with Similar Compounds
N~4~-(1-Benzyl-1H-pyrazol-3-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide can be compared to other pyrazole derivatives, such as:
N-(1-Benzyl-1H-pyrazol-3-yl)-2-phenylacetamide: Known for its brain-penetrating properties and use as a T-type calcium channel blocker.
1-[(Adamantan-1-yl)methyl]-3-pyrazolyl ureas: These compounds exhibit diverse biological activities, including enzyme inhibition.
The uniqueness of N4-(1-Benzyl-1H-pyrazol-3-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
